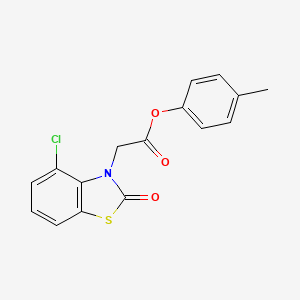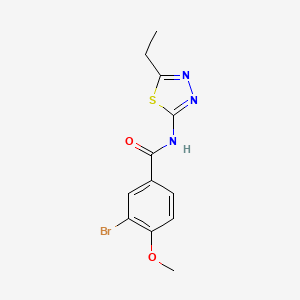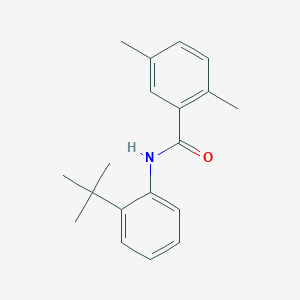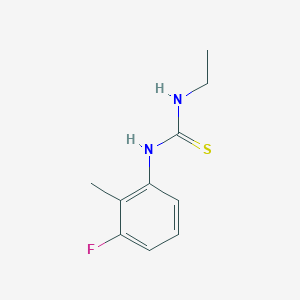![molecular formula C18H17ClN2O2 B5761162 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide, also known as CPAPA, is a synthetic compound that belongs to the class of acrylamides. CPAPA has been extensively studied for its potential applications in scientific research, particularly in the field of medicine and pharmacology.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to reduce pain and fever in animal models, indicating its potential as an analgesic and antipyretic agent.
实验室实验的优点和局限性
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has several advantages as a research tool, including its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases. However, 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide also has several limitations, including its complex synthesis method and limited availability. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
未来方向
There are several future directions for the study of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide, including the development of novel drugs based on its structure and mechanism of action. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide may also have applications in the field of cancer research, as it has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide and its potential as a therapeutic agent.
合成方法
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide can be synthesized through a multi-step process, which involves the reaction of 4-chlorobenzaldehyde with propionyl chloride to form 4-chlorobenzoylpropionyl chloride. This intermediate is then reacted with 4-aminophenylacetic acid to form the corresponding amide, which is subsequently dehydrated to obtain 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicine and pharmacology. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to inhibit the activity of certain enzymes, which may have implications for the development of novel drugs.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-17(22)20-15-8-10-16(11-9-15)21-18(23)12-5-13-3-6-14(19)7-4-13/h3-12H,2H2,1H3,(H,20,22)(H,21,23)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFGDYZKZTOKH-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)



![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)



![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)


![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)